molecular formula C20H14BrN3O B2938551 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 313403-82-6

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Cat. No. B2938551
CAS RN: 313403-82-6
M. Wt: 392.256
InChI Key: XGGROXILPMWLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole derivatives are a class of compounds that have a benzimidazole core structure . They have been extensively studied due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

The benzimidazole core is planar in many benzimidazole derivatives . The crystal structure is often stabilized by π-π interactions and hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on the specific derivative. For example, the molecular formula of 1H-Benzimidazol-2-yl(phenyl)methanol, a benzimidazole derivative, is C14H12N2O, with an average mass of 224.258 Da .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide in lab experiments is its specificity for EGFR. This makes it an ideal tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, the use of this compound in personalized medicine, where it is tailored to the individual patient's cancer, is an area of ongoing research.

Synthesis Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide involves the reaction of 2-(1H-benzimidazol-2-yl)aniline with 3-bromobenzoyl chloride in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound works by inhibiting the activity of epidermal growth factor receptor (EGFR), which is a protein that plays a crucial role in the growth and proliferation of cancer cells.

Safety and Hazards

The safety and hazards of benzimidazole derivatives can vary widely depending on the specific derivative. Some benzimidazole derivatives have been found to be toxic to certain types of cells .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGROXILPMWLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.